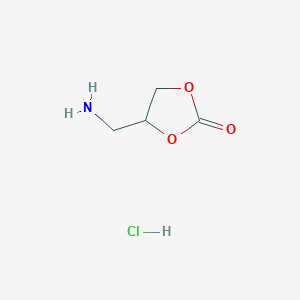
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Aminomethylphenylboronic acid hydrochloride” is a chemical compound with the CAS Number: 75705-21-4 . It has a molecular weight of 187.43 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the preparation method of 4-aminomethylbenzoic acid involves preparing 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate); reacting the 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate) with hydroxyamine to oximate the same; and contact reducing 4-carboxylbenzaldehyde oxime or an alkyl ester oxime thereof obtained by the oximation, through hydrogen in a sodium hydroxide aqueous solution .
Molecular Structure Analysis
The molecular formula of “4-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2 . The InChI key is HUZNRXFJHYNUMV-UHFFFAOYSA-N .
Chemical Reactions Analysis
Amines, such as the ones we are discussing, can undergo various reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also be converted into alkenes by an elimination reaction .
Physical And Chemical Properties Analysis
“4-Aminomethylphenylboronic acid hydrochloride” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Aplicaciones Científicas De Investigación
Quantitative NMR Analysis of Lignins
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent closely related to the chemical structure of interest, has been used in the quantitative NMR analysis of hydroxyl groups in lignins. This application is crucial for understanding the complex phenolic content in lignins, which has implications for biofuel production and material science. The methodology provides accurate determination of condensed and uncondensed phenolic moieties, offering insights into the structural composition of lignins (Granata & Argyropoulos, 1995).
Anticholinergic Activity
Research on the synthesis and configurational assignments of 4-dimethyl aminomethyl-2[1-aryl (or cyclohexyl)-1-hydroxy-1-phenyl]methyl-1,3-dioxolans reveals their anticholinergic potency. These compounds, derived from modifications of the 4-(aminomethyl)-1,3-dioxolan-2-one structure, demonstrate the importance of specific configurations for anticholinergic activity, providing a pathway for the development of new therapeutic agents (Brimblecombe et al., 1971).
Herbicide and Perfume Aldehyde Synthesis
4-Methacryloyloxymethyl-1,3-dioxolanes substituted with perfume and herbicide aldehyde residues have been synthesized, showcasing the versatility of dioxolane derivatives in creating compounds with varied industrial applications. This research highlights the role of the 2-substituent in the dioxolane ring on hydrolysis rates, impacting the stability and release of active ingredients in herbicide formulations and perfume products (Kamogawa et al., 1981).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNJWOUYKEXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

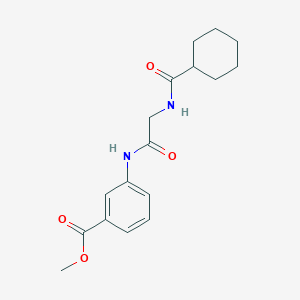

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
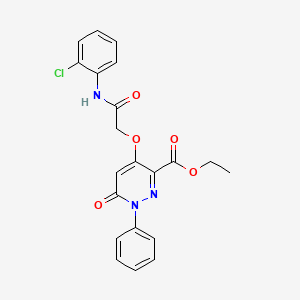
![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)
![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)
![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)
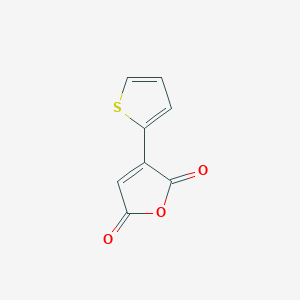
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)
![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)
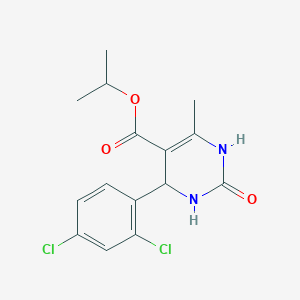
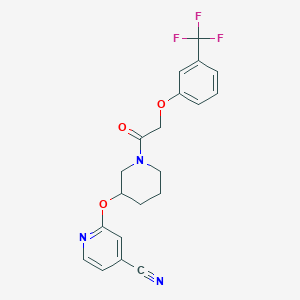
![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)
![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)